![molecular formula C7H14ClNO B2429820 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride CAS No. 1261486-13-8](/img/structure/B2429820.png)

1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

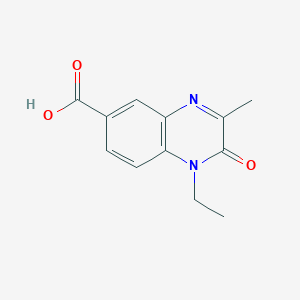

Descripción

Pyrrolidine, a five-membered ring with one nitrogen atom, is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound you’re interested in seems to be a derivative of pyrrolidine, with a propyl ketone group attached to it.

Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the pyrrolidine ring and the ketone group. For example, the compound is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación

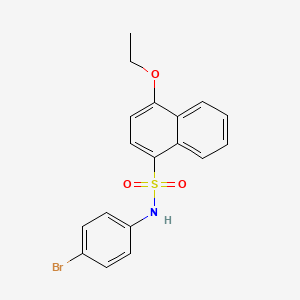

Forensic Toxicology

This compound, also known as ephedrone or methcathinone hydrochloride, is one of the oldest known synthetic cathinones . It’s used in forensic toxicology for the identification and characterization of new designer drugs and their different precursor forms .

Analytical Chemistry

Ephedrone hydrochloride and its derivatives are analyzed using various instrumental analytical methods such as gas chromatography coupled with mass spectrometry, nuclear magnetic resonance spectroscopy, infrared and Raman spectroscopy, and X-ray crystallography . These methods help in confirming the compounds and their structures .

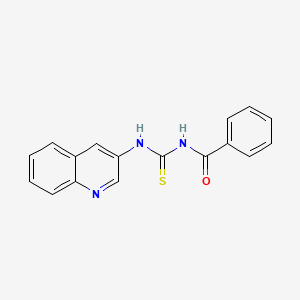

Medicinal Chemistry

The pyrimidine moiety, which is a part of this compound, is considered a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

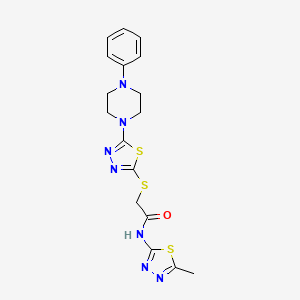

Anti-Fibrosis Activity

Some derivatives of this compound have shown promising anti-fibrotic activities . For instance, ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate have shown significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Enzyme Inhibition

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is structurally similar to the compound , have been found to inhibit a wide range of enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Modulation of Receptor Activity

These derivatives also act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Mecanismo De Acción

Target of Action

Similar compounds such as procyclidine have been found to targetMuscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, affecting various physiological functions.

Mode of Action

It is suggested that similar compounds like procyclidine exert their effects byblocking central cholinergic receptors M1, M2, and M4 . This blockage can lead to a balance between cholinergic and dopaminergic activity in the basal ganglia .

Direcciones Futuras

Pyrrolidine derivatives are a focus of ongoing research in medicinal chemistry due to their presence in a variety of biologically active compounds . Therefore, the study of compounds like “1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride” could potentially contribute to the development of new therapeutic agents.

Propiedades

IUPAC Name |

1-[(2S)-pyrrolidin-2-yl]propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSWNXUKNHSSEU-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429742.png)

![2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid](/img/structure/B2429743.png)

![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2429746.png)

![Ethyl 4-[[2-(2-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2429747.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429758.png)

![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate](/img/structure/B2429759.png)